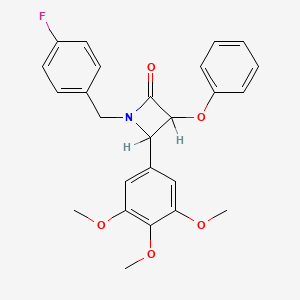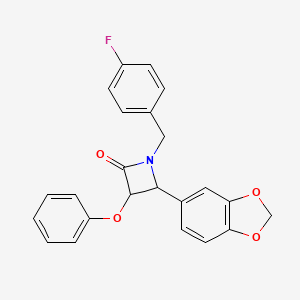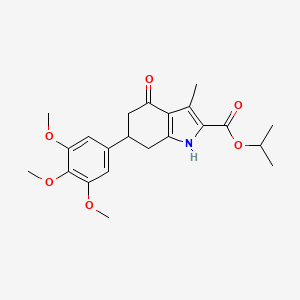![molecular formula C23H19N3O6S B4303423 3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4303423.png)
3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Vue d'ensemble
Description
3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline, also known as MKT-077, is a small molecule that has been studied for its potential as an anti-cancer agent. It was first identified in the 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of 3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is not fully understood, but it is believed to act on the mitochondria of cancer cells. It has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases, which ultimately leads to apoptosis.
Biochemical and physiological effects:
3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of Hsp70, a heat shock protein that is overexpressed in many cancers. It has also been shown to inhibit the activity of the mitochondrial chaperone protein Hsp60. In addition, it has been shown to induce oxidative stress and disrupt cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline in lab experiments is its selectivity for cancer cells, which reduces the risk of off-target effects. However, one limitation is its relatively low potency compared to other anti-cancer agents. It also has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline. One area of interest is in developing more potent analogs of the compound that could be used as anti-cancer agents. Another area of interest is in studying the potential of 3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline as a sensitizer for immunotherapy. Finally, there is interest in studying the potential of 3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline in combination with other anti-cancer agents to improve treatment efficacy.
Applications De Recherche Scientifique
3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been studied extensively for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. It has also been studied for its potential to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
(3Z)-3-[(4-methylphenyl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S/c1-15-3-7-17(8-4-15)11-18-14-24(33(31,32)20-9-5-16(2)6-10-20)21-12-19(25(27)28)13-22(23(18)21)26(29)30/h3-13H,14H2,1-2H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQJCZRQGDKTQQ-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CN(C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\CN(C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(4-methylbenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-2,3-dihydro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 4-{3-(4-chlorophenoxy)-1-[2-(4-fluorophenyl)ethyl]-4-oxoazetidin-2-yl}benzoate](/img/structure/B4303362.png)

![9-morpholin-4-yl-1'-(1-naphthyl)-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4303368.png)
![5-[2-(2-fluorophenyl)vinyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4303391.png)
![2-methoxy-7,7-dimethyl-4-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-5(4H)-one](/img/structure/B4303393.png)
![1'-allyl-2-amino-7-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4303400.png)
![4,4',6,6'-tetraethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo[4,5-d]imidazole-5,5'-dione](/img/structure/B4303418.png)
![2'-amino-1'-(2,4-difluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4303431.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(3-isopropoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4303440.png)
![ethyl 3-(2-chlorophenyl)-3-{[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]amino}propanoate](/img/structure/B4303448.png)
![ethyl 3-(4-methoxyphenyl)-3-{[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]amino}propanoate](/img/structure/B4303450.png)